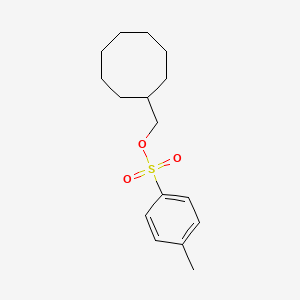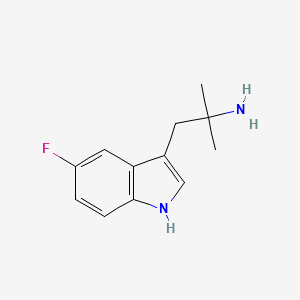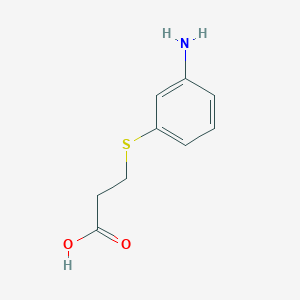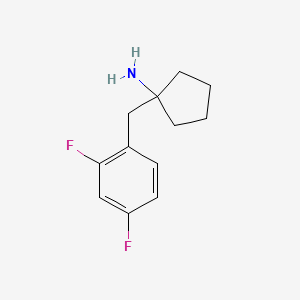
Cyclooctylmethyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctylmethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of benzenesulfonate esters It is characterized by a cyclooctylmethyl group attached to a 4-methylbenzene-1-sulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclooctylmethyl 4-methylbenzene-1-sulfonate typically involves the reaction of cyclooctylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Cyclooctylmethanol+4-Methylbenzenesulfonyl chloride→Cyclooctylmethyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooctylmethyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclooctylmethyl 4-methylbenzene-1-sulfinate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form cyclooctylmethyl 4-methylbenzene-1-sulfonic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols, in the presence of a base like sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride, under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate, in an aqueous or organic solvent.
Major Products
Substitution: Cyclooctylmethyl derivatives with different functional groups.
Reduction: Cyclooctylmethyl 4-methylbenzene-1-sulfinate.
Oxidation: Cyclooctylmethyl 4-methylbenzene-1-sulfonic acid.
Applications De Recherche Scientifique
Cyclooctylmethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclooctylmethyl 4-methylbenzene-1-sulfonate depends on the specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its sulfonate group. This interaction can lead to changes in the activity of the target molecule, resulting in the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclooctylmethyl 4-methylbenzene-1-sulfinate
- Cyclooctylmethyl 4-methylbenzene-1-sulfonic acid
- Cyclooctylmethyl 4-methylbenzene-1-sulfonamide
Uniqueness
Cyclooctylmethyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of a cyclooctylmethyl group and a 4-methylbenzene-1-sulfonate moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C16H24O3S |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
cyclooctylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H24O3S/c1-14-9-11-16(12-10-14)20(17,18)19-13-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8,13H2,1H3 |
Clé InChI |
QMVSMWPMVKWHPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine](/img/structure/B13562754.png)




![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B13562782.png)




![2-[3-(Difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13562831.png)


